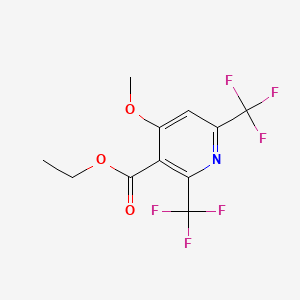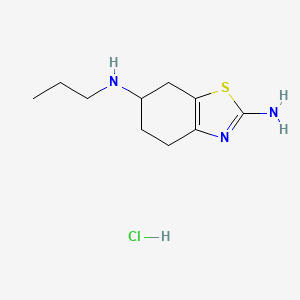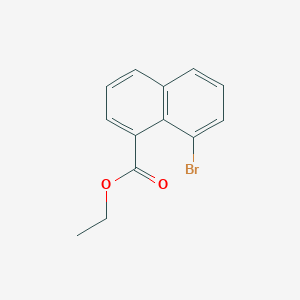
4-(Heptyloxy)cinnamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(Heptyloxy)cinnamic acid is an organic compound belonging to the class of hydroxycinnamic acids These compounds are characterized by a phenylpropanoid structure, which includes a phenyl ring and a three-carbon side chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Heptyloxy)cinnamic acid typically involves the esterification of cinnamic acid derivatives followed by etherification. One common method is the reaction of cinnamic acid with heptyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. This ester is then subjected to etherification using a suitable base, such as sodium hydride, to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and etherification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, biotechnological approaches, such as microbial fermentation, are being explored for the sustainable production of hydroxycinnamic acids .
化学反応の分析
Types of Reactions: 4-(Heptyloxy)cinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the side chain to a single bond, forming saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reduction.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Formation of heptyloxybenzaldehyde or heptyloxybenzoic acid.
Reduction: Formation of 4-heptyloxyhydrocinnamic acid.
Substitution: Formation of various substituted heptyloxycinnamic acid derivatives.
科学的研究の応用
4-(Heptyloxy)cinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential antioxidant and antimicrobial properties.
Industry: It is used in the production of cosmetics, flavors, and fragrances due to its aromatic properties.
作用機序
The mechanism of action of 4-(Heptyloxy)cinnamic acid involves its interaction with cellular pathways and molecular targets. The compound exerts its effects through:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways and gene expression.
類似化合物との比較
4-(Heptyloxy)cinnamic acid can be compared with other hydroxycinnamic acids, such as:
Cinnamic Acid: The parent compound with a simpler structure and similar aromatic properties.
p-Coumaric Acid: Known for its antioxidant and antimicrobial activities.
Ferulic Acid: Widely studied for its anti-inflammatory and anticancer properties.
Caffeic Acid: Noted for its strong antioxidant activity and potential health benefits.
Uniqueness: this compound stands out due to its heptyloxy side chain, which imparts unique physicochemical properties and enhances its solubility in organic solvents
特性
分子式 |
C16H22O3 |
|---|---|
分子量 |
262.34 g/mol |
IUPAC名 |
3-(4-heptoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C16H22O3/c1-2-3-4-5-6-13-19-15-10-7-14(8-11-15)9-12-16(17)18/h7-12H,2-6,13H2,1H3,(H,17,18) |
InChIキー |
PCEUYCVFQYQWJC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCOC1=CC=C(C=C1)C=CC(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenol](/img/structure/B8682631.png)





![1,1-Dimethylethyl 4-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1-piperidinecarboxylate](/img/structure/B8682695.png)
![[1-(2-fluoro-4-nitrophenyl)-1H-imidazol-4-yl]methanol](/img/structure/B8682697.png)


